(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S/c1-12-7-13(2)9-15(8-12)11-21-18(22)17(24-19(21)23)10-14-3-5-16(20)6-4-14/h3-10H,11H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSFWLWVIPDPQP-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Comparison of Thiazolidine-dione Derivatives
Table 2: Physicochemical Properties
Q & A
Q. What are the optimized synthetic routes for this thiazolidinone derivative, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer: The synthesis typically involves:
- Core formation : Condensation of thiourea derivatives with α-haloketones under basic conditions to form the thiazolidine-2,4-dione core .
- Benzylidene introduction : Knoevenagel condensation between the core and substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in solvents like DMF or acetic acid under reflux (2–6 hours, 80–120°C) .
- Critical parameters :
- Solvent polarity : DMF enhances reaction rates but may reduce Z-isomer selectivity compared to ethanol .
- Catalysts : Sodium acetate or piperidine improves condensation efficiency .
- Temperature control : Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hours) while maintaining >85% yield .
Q. How can NMR and HPLC be used to confirm the Z-configuration and purity of this compound?
Methodological Answer:
- <sup>1</sup>H NMR : The Z-isomer exhibits distinct vinyl proton shifts (δ 7.2–7.5 ppm) and coupling constants (J = 10–12 Hz) due to restricted rotation .
- <sup>13</sup>C NMR : Carbonyl groups (C2 and C4) resonate at δ 170–175 ppm, while the benzylidene carbon appears at δ 125–130 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve Z/E isomers (retention times: Z = 8.2 min, E = 9.5 min) .
Key Tip : Use NOESY NMR to confirm spatial proximity between the 4-fluorophenyl and thiazolidinone ring protons, validating the Z-configuration .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to biological targets like PPAR-γ or antimicrobial enzymes?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to PPAR-γ (PDB: 2PRG). The fluorophenyl group shows hydrophobic interactions with Leu330 and Tyr473, while the thiazolidinone core hydrogen-bonds to Ser289 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Validation : Compare computational results with in vitro IC50 data (e.g., PPAR-γ transactivation assays) to refine scoring functions .
Q. How can contradictory bioactivity results between studies be systematically resolved?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) .
- Compound stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC. Fluorophenyl derivatives degrade <5% in 24 hours, ensuring reliable IC50 values .
- Statistical rigor : Use Design of Experiments (DoE) to optimize assay parameters (e.g., cell density, incubation time) .
Case Study : A 2025 study reported IC50 = 0.45 µM for PPAR-γ, while a 2024 study found IC50 = 1.2 µM. DoE analysis revealed differences in cell passage number (≤10 vs. ≥15) as the critical variable .
Q. What kinetic and spectroscopic methods elucidate the mechanism of Knoevenagel condensation in its synthesis?
Methodological Answer:
- In situ FTIR : Monitor carbonyl group disappearance (C=O stretch at 1700 cm<sup>-1</sup>) and imine formation (C=N stretch at 1620 cm<sup>-1</sup>) .
- Kinetic studies : Pseudo-first-order rate constants (kobs) derived from HPLC data show a linear correlation with benzaldehyde electron-withdrawing substituents (ρ = +1.2) .
- Isotopic labeling : <sup>18</sup>O-labeled benzaldehyde confirms water elimination as the rate-limiting step via mass spectrometry .
3. Methodological Challenges and Solutions Q. 3.1 How to address low yields in large-scale synthesis?
- Continuous-flow reactors : Improve mixing and heat transfer, achieving 90% yield at 100 g scale vs. 75% in batch .
- Purification : Combine silica gel chromatography (hexane/ethyl acetate) with recrystallization (ethanol/water) for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
